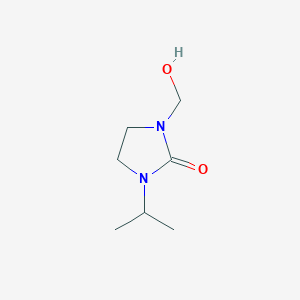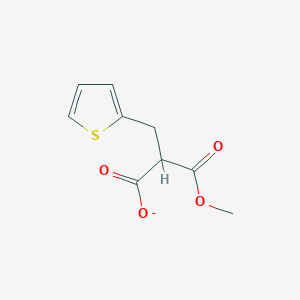
3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of structurally related compounds often involves catalyzed ring closure reactions, condensation reactions, and cycliacylation processes. For example, 2-(4-Methoxyphenyl)-3-(3-methoxyphenyl)propionic acid undergoes acid-catalyzed ring closure to form corresponding indanones, highlighting a method that could potentially be adapted for synthesizing the compound of interest (Brown, Denman, & O'donnell, 1971).
Molecular Structure Analysis
Single-crystal X-ray analysis is a crucial tool for determining the molecular structure of chemical compounds. For related compounds, this method has unambiguously determined regioisomer structures, suggesting its applicability for detailed structural analysis of "3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic Acid" (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include electrosynthesis for double bond hydrogenation and cycliacylation with polyphosphoric acid. These reactions lead to the formation of various derivatives, highlighting the reactive nature and versatility of these compounds in synthetic chemistry (Korotaeva et al., 2011).
Physical Properties Analysis
The physical properties of chemical compounds, such as melting points, solubility, and crystalline structure, can be determined through spectroscopic methods and X-ray crystallography. For instance, compounds structurally related to the one of interest have been characterized by FT-IR, NMR, and mass spectrometry, providing insights into their physical characteristics (Mushtaque et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for chemical modifications, are essential for understanding a compound's utility. Research on similar compounds has explored their anti-inflammatory activity and potential as antitubercular agents, indicating a wide range of chemical functionalities and applications (Mokale et al., 2010).
Wissenschaftliche Forschungsanwendungen
Phosphonic Acids in Research
Phosphonic acids are utilized across various research fields due to their structural analogy with phosphate groups, offering bioactive properties for drug and pro-drug development, bone targeting, and surface functionalization. They also play roles in designing supramolecular or hybrid materials, analytical purposes, medical imaging, and as phosphoantigens. The diverse applications cover chemistry, biology, and physics, highlighting their importance in numerous research projects (Sevrain et al., 2017).
Oxyprenylated Ferulic Acid Derivatives
Oxyprenylated ferulic acid derivatives, such as 4′-geranyloxyferulic acid (GOFA), have shown potential as anti-inflammatory and anti-tumor agents. These compounds, found in edible fruits and vegetables like citrus, have been studied for their protective effects on colon cancer growth and development, indicating their significance in dietary cancer chemoprevention (Epifano et al., 2015).
Syringic Acid for Therapeutic Applications
Syringic acid, a phenolic compound, exhibits a wide range of therapeutic applications including antioxidant, antimicrobial, anti-inflammatory activities, and potential in the prevention of diabetes, CVDs, cancer, and cerebral ischemia. Its strong antioxidant activity may offer beneficial effects for human health, further underscoring the therapeutic and industrial potentials of such compounds (Srinivasulu et al., 2018).
Cyanopyridine Scaffolds in Pharmacology
The 2-oxo-3-cyanopyridine scaffold, due to its diverse biological activities such as anticancer, antibacterial, antifungal, and antiviral properties, emphasizes the significance of exploring structural analogs for potential applications in drug development. Such compounds serve as reactive intermediates in organic synthesis, offering a blueprint for future medicinal chemistry research (Ghosh et al., 2015).
Eigenschaften
IUPAC Name |
3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-13-9(12)7(8(10)11)5-6-3-2-4-14-6/h2-4,7H,5H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXLAMKEUHLEAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CS1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

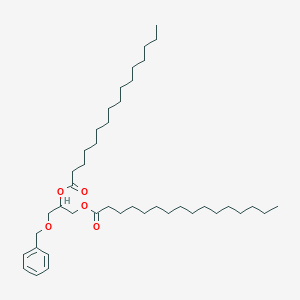
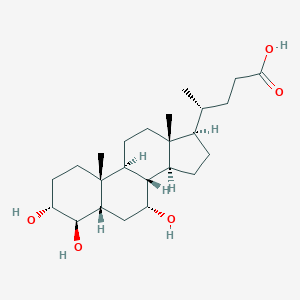
![(2R)-2-azaniumyl-3-[(R)-butylsulfinyl]propanoate](/img/structure/B54599.png)

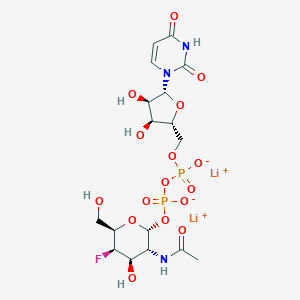
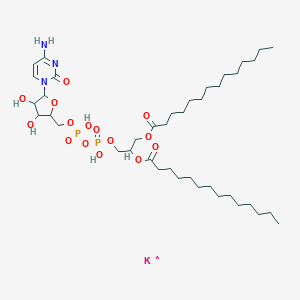
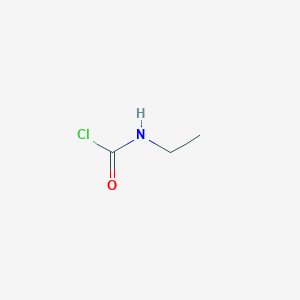
![6-(2,6-Dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B54610.png)
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B54611.png)
![1-(2-Amino-6-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl)-3-(tert-butyl)urea](/img/structure/B54614.png)

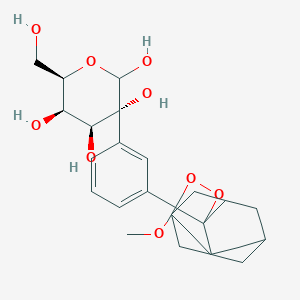
![Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI)](/img/structure/B54620.png)
